Ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with an amino group at position 3, a trifluoromethyl group at position 6, and an ethyl carboxylate ester at position 2. Its molecular formula is C₁₂H₁₀F₃N₂O₂S, with a molecular weight of 312.28 g/mol (calculated). The trifluoromethyl group enhances metabolic stability and introduces strong electron-withdrawing effects, influencing reactivity and biological activity .
Properties
Molecular Formula |
C11H9F3N2O2S |
|---|---|
Molecular Weight |
290.26 g/mol |
IUPAC Name |
ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2S/c1-2-18-10(17)8-7(15)5-3-4-6(11(12,13)14)16-9(5)19-8/h3-4H,2,15H2,1H3 |
InChI Key |
QJYISBYIBFYAGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Biological Activity
Ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁F₃N₂O₂S |
| CAS Number | 299198-61-1 |
| Molecular Weight | 292.29 g/mol |
| Hazard Classification | Irritant |
Antiviral Activity
Research indicates that thieno[2,3-b]pyridine derivatives, including this compound, exhibit significant antiviral properties. A study focused on hepatitis C virus (HCV) identified this compound as a potential inhibitor. The structure-activity relationship analysis revealed that modifications to the thienopyridine core could enhance antiviral efficacy without increasing cytotoxicity. Notably, compounds derived from this scaffold demonstrated effective inhibition of HCV with half-maximal effective concentration (EC50) values ranging from 3.3 µM to 4.5 µM and selectivity indices exceeding 22.2 .
Anticancer Properties
The compound's anticancer potential has also been explored. A recent study evaluated various thieno[2,3-b]pyridine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives could effectively induce apoptosis in cancer cells via the activation of caspase pathways. For instance, compounds with trifluoromethyl substitutions showed enhanced cytotoxicity against several human tumor cell lines such as HeLa and HCT116 .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
- Amino Group : Potentially involved in hydrogen bonding with target proteins.
- Thienopyridine Core : Provides a scaffold conducive to various biological interactions.
Table 1 summarizes key findings from SAR studies:
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 4.5 | >22.2 |
| Related Thienopyridine Derivative (12c) | 3.3 | >30.3 |
| Related Thienopyridine Derivative (12b) | 3.5 | >28.6 |
Hepatitis C Inhibition
In a notable study published in Journal of Medicinal Chemistry, researchers identified this compound as part of a new class of HCV inhibitors. The study highlighted the compound's ability to disrupt viral replication in vitro while maintaining low cytotoxicity levels .
Cancer Cell Line Evaluation
Another investigation focused on the compound's effects on various cancer cell lines, demonstrating that it could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
*Estimated based on structural analogs.
Spectroscopic and Thermal Properties
- IR Spectroscopy : Esters show carbonyl stretches at ~1670–1666 cm⁻¹, while NH₂ groups exhibit bands at ~3274–3151 cm⁻¹ .
- NMR : Aromatic protons (ArH) resonate between δ 7.0–8.7 ppm, with trifluoromethyl groups causing deshielding effects .
- Melting Points : Analogs with bulky substituents (e.g., 4-butoxyphenyl) exhibit higher melting points (>250°C) due to increased molecular symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
